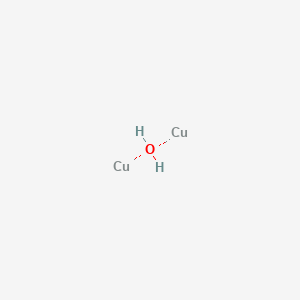![molecular formula C11H13NO2 B8814151 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8814151.png)
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Vue d'ensemble
Description
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of substituted anilines: with appropriate carbonyl compounds.
Use of catalysts: such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve:
Batch or continuous flow processes: to ensure consistent quality and yield.
Optimization of reaction conditions: such as temperature, pressure, and solvent choice to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Conversion to reduced forms using reagents like lithium aluminum hydride.
Substitution: Introduction of different substituents on the benzoxazin ring using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of more reduced derivatives.
Substitution: Formation of various substituted benzoxazin derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets and pathways. This may include:
Binding to specific receptors or enzymes: to modulate their activity.
Influencing cellular pathways: involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethyl-2H-1,4-benzoxazin-3(4H)-one
- 2,2,7-Trimethyl-2H-1,4-benzoxazin-3(4H)-thione
Uniqueness
2,2,7-Trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one may have unique properties such as:
- Specific reactivity due to the presence of the trimethyl groups.
- Distinct biological activity compared to other benzoxazin derivatives.
Propriétés
Formule moléculaire |
C11H13NO2 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
2,2,7-trimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C11H13NO2/c1-7-4-5-8-9(6-7)14-11(2,3)10(13)12-8/h4-6H,1-3H3,(H,12,13) |
Clé InChI |
MWBXDGLGLXZQJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=O)C(O2)(C)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
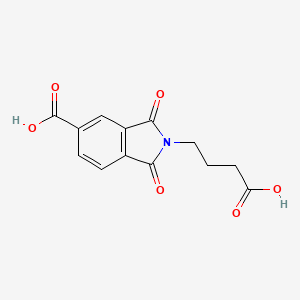
![1H-Pyrrolo[2,3-B]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8814081.png)
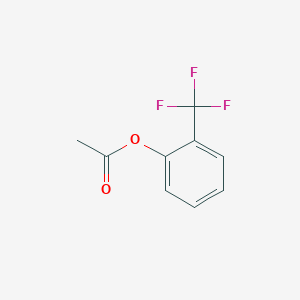
![tert-Butyl 2-(3-acetyl-1H-pyrrolo[2,3-c]pyridin-1-yl)acetate](/img/structure/B8814096.png)

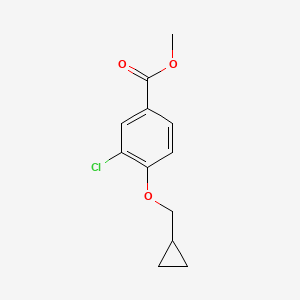
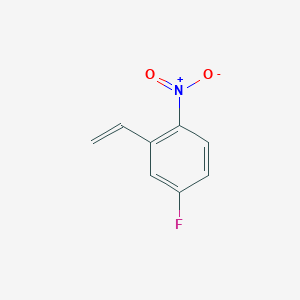
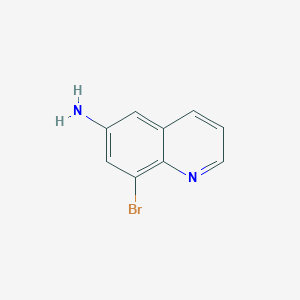

![8-(2-Iodoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B8814145.png)
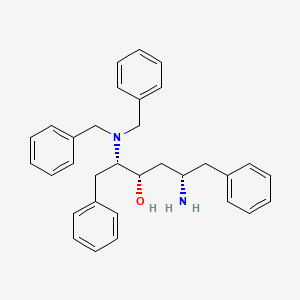
![[1,2,4]Triazolo[4,3-a]pyridin-7-ol](/img/structure/B8814158.png)
![5-Methoxythiazolo[5,4-d]pyrimidin-2-amine](/img/structure/B8814160.png)
